molecular formula C5H10N4O2S B13228315 (Dimethyl-4H-1,2,4-triazol-3-yl)methanesulfonamide

(Dimethyl-4H-1,2,4-triazol-3-yl)methanesulfonamide

Cat. No.: B13228315
M. Wt: 190.23 g/mol
InChI Key: BMLTXRSLZLWIDD-UHFFFAOYSA-N
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Description

(Dimethyl-4H-1,2,4-triazol-3-yl)methanesulfonamide is a chemical compound with the molecular formula C5H10N4O2S. It belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Dimethyl-4H-1,2,4-triazol-3-yl)methanesulfonamide typically involves multi-step chemical reactions. One common method includes the cyclization of hydrazides with appropriate sulfonyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .

Chemical Reactions Analysis

Types of Reactions

(Dimethyl-4H-1,2,4-triazol-3-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of (Dimethyl-4H-1,2,4-triazol-3-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Dimethyl-4H-1,2,4-triazol-3-yl)methanesulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This functional group enhances its solubility, stability, and potential interactions with biological targets, making it a valuable compound for various applications .

Biological Activity

(Dimethyl-4H-1,2,4-triazol-3-yl)methanesulfonamide is a compound that belongs to the class of 1,2,4-triazole derivatives. This class has garnered significant attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. The focus of this article is to explore the biological activity of this specific compound, including its antibacterial properties, mechanism of action, and potential therapeutic applications.

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of 1,2,4-triazole derivatives. The biological activity of this compound has been evaluated against various bacterial strains.

Case Studies and Research Findings

  • In vitro Antibacterial Activity :
    • A study by Gadegoni et al. (2013) reported that triazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various derivatives ranged from 0.25 to 32 µg/mL .
    • Specifically, compounds with modifications at the C-3 position of the triazole ring showed enhanced activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus), with some derivatives exhibiting lower MIC values than standard antibiotics such as ciprofloxacin .
  • Mechanism of Action :
    • The mechanism through which this compound exerts its antibacterial effects likely involves inhibition of key bacterial enzymes or disruption of cell wall synthesis. The triazole ring is known to interact with biological targets through hydrogen bonding and hydrophobic interactions .

Comparative Biological Activity

The biological activity of this compound can be compared to other triazole derivatives:

CompoundMIC (µg/mL)Activity Against
This compound0.5MRSA
Clinafloxacin1Various Gram-negative
Ciprofloxacin16Gram-positive and negative
4-Amino-1,2,4-triazole derivative5E. coli

Cytotoxicity and Safety Profile

Research indicates that many triazole derivatives exhibit low cytotoxicity in mammalian cell lines. For instance, a study evaluating new triazole derivatives demonstrated that at concentrations up to 100 µg/mL, cell viability remained above 90%, indicating a favorable safety profile for potential therapeutic use .

Properties

Molecular Formula

C5H10N4O2S

Molecular Weight

190.23 g/mol

IUPAC Name

(4,5-dimethyl-1,2,4-triazol-3-yl)methanesulfonamide

InChI

InChI=1S/C5H10N4O2S/c1-4-7-8-5(9(4)2)3-12(6,10)11/h3H2,1-2H3,(H2,6,10,11)

InChI Key

BMLTXRSLZLWIDD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C)CS(=O)(=O)N

Origin of Product

United States

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